IFRA Regulatory Clearance: Dibutyl Acetal vs. IFRA 48-Restricted Free Phenylacetaldehyde in Alcoholic Fine Fragrances
Phenylacetaldehyde dibutyl (diisobutyl) acetal is not listed under any IFRA restriction, prohibition, or specification standard as of the 51st Amendment, whereas its parent compound phenylacetaldehyde (free aldehyde, CAS 122-78-1) is restricted under IFRA Standard 48 to a maximum of 0.3% in the finished product for Category 4 (alcoholic fine fragrances, eau de toilette, eau de parfum) [1]. This regulatory differential is a direct consequence of the acetal protective group eliminating the reactive free aldehyde functionality responsible for skin sensitization potential [2]. The dibutyl acetal can therefore be used at recommended levels up to 5% in fragrance concentrate without triggering IFRA 48 compliance burdens [1].
| Evidence Dimension | Maximum permitted concentration in alcoholic fine fragrance (Category 4) finished product |
|---|---|
| Target Compound Data | No restriction; recommended up to 5% in fragrance concentrate (equivalent to approximately 0.5–1.0% in finished product at typical 10–20% dosage) |
| Comparator Or Baseline | Phenylacetaldehyde (free aldehyde, CAS 122-78-1): restricted to 0.3% of finished product under IFRA 48 |
| Quantified Difference | At least ~1.7-fold to ~3.3-fold higher permissible loading for the acetal vs. the free aldehyde in finished product, depending on fragrance concentrate dosage |
| Conditions | IFRA Code of Practice, 48th–51st Amendments; Category 4 (hydroalcoholic fine fragrance products for skin application) |
Why This Matters
This regulatory differentiation directly impacts procurement decisions for IFRA-compliant fine fragrance development: the dibutyl acetal enables hyacinth/green-floral effects at formulation-relevant concentrations that would be illegal with the free aldehyde.
- [1] Perflavory. Phenyl acetaldehyde diisobutyl acetal – IFRA Recommendation: usage levels up to 5.0000% in the fragrance concentrate. Available at: http://www.perflavory.com/docs/doc1004491.html (Accessed 2026-05-13). View Source
- [2] Surburg, H.; Panten, J. Common Fragrance and Flavor Materials: Preparation, Properties and Uses. 5th ed. Weinheim: Wiley-VCH, 2006. (Describes acetal derivatization as a strategy for stabilizing phenylacetaldehyde and mitigating its sensitization potential.) View Source
